Product packaging for Lenvatinib Impurity 7(Cat. No.:)

Lenvatinib Impurity 7

Cat. No.: B14037657
M. Wt: 893.8 g/mol
InChI Key: HLAXSOCVLBXYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lenvatinib Impurity 7, identified by the chemical name 4-Amino-3-chlorophenol, is a key chemical reference standard used in the research and development of the anticancer drug Lenvatinib . Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor that blocks the activity of various receptors, including VEGFR, FGFR, PDGFR, and RET, thereby inhibiting tumor angiogenesis and cancer cell proliferation . This impurity, with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol, is also known as 2-Chloro-4-hydroxyaniline or 3-Chloro-4-aminophenol . It plays a critical role in analytical method development, method validation (AMV), and Quality Control (QC) applications, ensuring the safety and efficacy of Lenvatinib drug substances and products . By providing a well-characterized benchmark, this compound aids researchers in monitoring and controlling the quality of the active pharmaceutical ingredient (API) during commercial production and in Abbreviated New Drug Applications (ANDA) . This compound is supplied with a comprehensive Certificate of Analysis to support its use in rigorous pharmaceutical studies . This compound is intended for Research Use Only and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H42Cl2N8O8 B14037657 Lenvatinib Impurity 7

Properties

Molecular Formula

C45H42Cl2N8O8

Molecular Weight

893.8 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[2-[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]propan-2-yl]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C45H42Cl2N8O8/c1-45(2,54-41(56)29-19-27-35(21-39(29)60-3)48-15-13-37(27)62-25-9-11-33(31(46)17-25)52-43(58)50-23-5-6-23)55-42(57)30-20-28-36(22-40(30)61-4)49-16-14-38(28)63-26-10-12-34(32(47)18-26)53-44(59)51-24-7-8-24/h9-24H,5-8H2,1-4H3,(H,54,56)(H,55,57)(H2,50,52,58)(H2,51,53,59)

InChI Key

HLAXSOCVLBXYPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(NC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)NC(=O)C5=CC6=C(C=CN=C6C=C5OC)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl

Origin of Product

United States

Ii. Structural Elucidation and Chemical Characterization of Lenvatinib Impurity 7

Confirmation of Chemical Structure

The definitive confirmation of the chemical structure of Lenvatinib Impurity 7 as 4-Amino-3-chlorophenol (B108459) relies on the application of various spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the functional groups present.

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to unequivocally establish the structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Amino-3-chlorophenol provides distinct signals corresponding to the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) substituents on the benzene ring. The expected signals would appear in the aromatic region, and their splitting patterns (multiplicity) would reveal the coupling between adjacent protons, confirming their relative positions on the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. The aromatic carbons will have characteristic shifts in the downfield region of the spectrum.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
6.8 - 7.2Aromatic Protons
4.0 - 5.0-NH₂ Protons
9.0 - 10.0-OH Proton

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry is utilized to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of 4-Amino-3-chlorophenol would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Expected Molecular Weight and Key Fragments:

Ion m/z (mass-to-charge ratio) Identity
[M]⁺143Molecular Ion (for ³⁵Cl)
[M+2]⁺145Molecular Ion (for ³⁷Cl)
[M-CHO]⁺114Loss of a formyl radical
[M-Cl]⁺108Loss of a chlorine radical

The fragmentation pattern provides valuable information for confirming the connectivity of the atoms within the molecule.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Amino-3-chlorophenol would display characteristic absorption bands corresponding to the O-H, N-H, C-Cl, and aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchPrimary Amine (-NH₂)
3600 - 3200O-H stretchPhenol (B47542) (-OH)
1620 - 1580N-H bendPrimary Amine (-NH₂)
1500 - 1400C=C stretchAromatic Ring
800 - 600C-Cl stretchAryl Halide

The presence of these specific absorption bands provides strong evidence for the functional groups present in this compound.

To enhance the sensitivity and specificity of the analysis, chromatographic techniques are often coupled with spectroscopic detectors.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. A targeted LC-MS method can be developed for the sensitive and specific detection and quantification of this compound in samples of the Lenvatinib drug substance. chemicalbook.com For MS-compatible applications, the mobile phase can be adjusted, for instance, by replacing phosphoric acid with formic acid. chemicalbook.com

A reverse-phase HPLC method can be employed to separate the impurity from the active pharmaceutical ingredient and other related substances. chemicalbook.com The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, can then specifically detect the molecular ion of 4-Amino-3-chlorophenol, providing high selectivity and sensitivity for its analysis.

Advanced Spectroscopic and Chromatographic Coupling Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of pharmaceutical impurities, offering highly accurate mass measurements that can confirm the elemental composition of a molecule. In the analysis of Lenvatinib and its related substances, techniques such as Electrospray Ionization (ESI) coupled with HRMS are employed to determine the exact mass of impurities.

For this compound (4-Amino-3-chlorophenol), the theoretical exact mass can be calculated based on its molecular formula, C₆H₆ClNO. The precise determination of the monoisotopic mass through HRMS provides strong evidence for the confirmation of its chemical formula. The expected protonated molecule [M+H]⁺ would be analyzed to obtain a high-resolution mass measurement.

While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, the analysis of other Lenvatinib impurities has been documented, demonstrating the application of this technique. For instance, in the characterization of other Lenvatinib-related compounds, ESI-HRMS has been used to provide mass-to-charge ratios with a very low margin of error, often within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)Theoretical [M+H]⁺ (Da)
This compound (4-Amino-3-chlorophenol)C₆H₆ClNO143.0138144.0216

The data presented in Table 1 is based on theoretical calculations and represents the expected values in an HRMS analysis. The confirmation of this exact mass experimentally would be a critical step in the definitive identification of this compound in a sample.

Isotopic Labeling Studies for Structural Insights

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological systems, as well as to provide structural information in conjunction with analytical methods like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. In the context of pharmaceutical impurities, isotopic labeling can be instrumental in elucidating the origin and formation pathways of an impurity.

For this compound, isotopic labeling could be hypothetically employed in several ways to gain structural and mechanistic insights. For example, if the synthesis of Lenvatinib were performed using a starting material, such as 4-Amino-3-chlorophenol, that has been labeled with a stable isotope like Carbon-13 (¹³C) or Deuterium (²H), the presence and position of the isotopic label in the final impurity could be tracked. This would definitively confirm the origin of the impurity from that specific starting material.

Furthermore, isotopic labeling can aid in the interpretation of mass spectra. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is already a useful signature for chlorine-containing compounds like this compound. The introduction of other isotopic labels would create a unique mass shift and a distinct isotopic pattern in the mass spectrum, facilitating its identification in complex mixtures.

While specific studies detailing the isotopic labeling of this compound for its structural elucidation are not publicly available, the principles of this technique are widely applied in pharmaceutical analysis. For instance, the metabolic fate of Lenvatinib itself has been investigated using ¹⁴C-labeled drug substance, showcasing the utility of isotopic labeling in understanding the broader biotransformation of the drug and its related compounds.

Table 2: Potential Applications of Isotopic Labeling for this compound

Isotope LabelPotential ApplicationExpected Outcome
¹³CElucidation of reaction mechanismIdentification of the carbon skeleton's origin and transformation.
²H (Deuterium)Mechanistic studies and as an internal standardTracing the transfer of hydrogen atoms; providing a stable internal standard for quantitative analysis.
¹⁵NFollowing the nitrogen atom's fateConfirming the source of the amino group in the impurity.

The application of these isotopic labeling strategies would provide unequivocal evidence for the structure and origin of this compound, complementing the data obtained from other analytical techniques such as HRMS.

Iii. Mechanistic Pathways of Lenvatinib Impurity 7 Formation

Process-Related Formation Mechanisms

The manufacturing process of Lenvatinib is a multi-step synthesis where the potential for impurity formation exists at various stages. daicelpharmastandards.comqingmupharm.com Process-related impurities can originate from the starting materials themselves, arise from incomplete reactions or side reactions of intermediates, or be introduced through the catalysts and reagents utilized in the synthesis. clearsynth.comqingmupharm.com

The presence of Lenvatinib Impurity 7 in the final drug substance can be a direct consequence of its use as a starting material or an impurity within a starting material. One of the key synthetic routes to Lenvatinib involves the reaction of 4-amino-3-chlorophenol (B108459) with a quinoline (B57606) derivative. patsnap.com If 4-amino-3-chlorophenol is used as a key starting material, any unreacted excess of this compound that is not effectively removed during work-up and purification procedures will be carried through the process and appear as an impurity in the final API.

The quality of starting materials is paramount in controlling the impurity profile of the final drug product. unimi.it Even if 4-amino-3-chlorophenol is not a primary starting material, it could be present as an impurity in other starting materials or intermediates, thereby introducing it into the reaction sequence.

Table 1: this compound as a Starting Material

Compound Name CAS Number Role in Synthesis Potential for Impurity Formation

The complex, multi-step synthesis of Lenvatinib involves numerous reaction intermediates, which are susceptible to various chemical transformations that can lead to impurity formation. qingmupharm.com

In a multi-step synthesis, a precursor compound to a later-stage intermediate may be structurally related to this compound. For instance, a key intermediate in Lenvatinib synthesis is 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. google.com This intermediate is formed by the coupling of 4-amino-3-chlorophenol with a suitable quinoline derivative. If this coupling reaction is incomplete, the unreacted 4-amino-3-chlorophenol will persist as an impurity.

Furthermore, subsequent reactions involving this key intermediate must proceed to completion to avoid the generation of new impurities. Any unreacted intermediate from one step can potentially degrade or react in unintended ways in subsequent steps.

Side reactions are a common source of impurities in chemical syntheses. During the synthesis of Lenvatinib, specific reaction conditions such as temperature, pH, and the presence of certain reagents can trigger unintended reaction pathways. daicelpharmastandards.comqingmupharm.com For example, a key step in the synthesis involves the formation of a urea (B33335) linkage. google.com Under certain conditions, side reactions could potentially lead to the cleavage of the ether bond in a more advanced intermediate, which could hypothetically break down to form 4-amino-3-chlorophenol.

While specific side reactions leading directly to this compound are not extensively detailed in publicly available literature, general principles of organic synthesis suggest that ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, which might be employed in certain synthetic steps or during work-up procedures.

In a linear or convergent synthesis strategy for a complex molecule like Lenvatinib, by-products can be formed at each step. These are substances formed concurrently with the desired product but in smaller quantities. The formation of by-products is influenced by reaction kinetics and thermodynamics.

For example, during the coupling reaction to form the ether linkage between the phenolic group of 4-amino-3-chlorophenol and the quinoline core, other reactive sites on either molecule could potentially react to form by-products. If these by-products are unstable, they might degrade to the more stable 4-amino-3-chlorophenol during subsequent reaction or purification steps. The effective removal of such by-products is crucial for ensuring the purity of the final API. qingmupharm.com

The catalysts and reagents used in the synthesis of Lenvatinib can also be a source of impurities. While these are less likely to directly form 4-amino-3-chlorophenol, they can influence the reaction environment in ways that promote its formation. For instance, certain catalysts could facilitate side reactions or degradation pathways. google.com

More commonly, impurities can be introduced from the reagents themselves. For example, if a reagent is used to activate the phenolic hydroxyl group of 4-amino-3-chlorophenol for the ether synthesis, impurities within that reagent could potentially react with 4-amino-3-chlorophenol to form other impurities. While not directly forming this compound, this highlights the importance of using high-purity reagents in pharmaceutical manufacturing. clearsynth.com

Table 2: Summary of Potential Formation Pathways for this compound

Formation Mechanism Description Key Factors
Starting Material Carry-over Unreacted 4-amino-3-chlorophenol from an incomplete reaction. Reaction stoichiometry, reaction time, purification efficiency.
Incomplete Precursor Reaction Incomplete formation of intermediates derived from 4-amino-3-chlorophenol. Reaction conditions (temperature, pressure), catalyst activity. qingmupharm.com
Side Reactions Unintended chemical reactions leading to the formation or cleavage to 4-amino-3-chlorophenol. pH, temperature, solvent, presence of activating agents. daicelpharmastandards.comqingmupharm.com
By-product Degradation Formation of unstable by-products that degrade to 4-amino-3-chlorophenol. Stability of by-products under reaction and purification conditions.

| Reagent-Derived | Impurities in reagents or catalysts promoting side reactions. | Purity of all raw materials and reagents. clearsynth.com |

Impurity Formation from Reaction Intermediates

Degradation-Related Formation Mechanisms

Forced degradation studies are instrumental in identifying potential degradation products and elucidating the degradation pathways of a drug substance. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council on Harmonisation (ICH) guidelines. researchgate.netresearchgate.netresearchgate.net

Studies have shown that Lenvatinib is susceptible to degradation under various stress conditions, leading to the formation of several degradation products, including Impurity 7. researchgate.netresearchgate.net The primary mechanism for the formation of this compound is the hydrolysis of the ether bond connecting the quinoline and phenylurea moieties of the Lenvatinib molecule.

Lenvatinib demonstrates susceptibility to degradation under acidic conditions. researchgate.netsmolecule.com The acidic hydrolysis of Lenvatinib is believed to proceed through the protonation of the ether oxygen atom. This protonation makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the carbon-oxygen bond results in the formation of 4-Amino-3-chlorophenol (this compound) and the corresponding quinoline derivative.

Proposed Mechanism for Acidic Hydrolysis:

Protonation of the Ether Oxygen: The lone pair of electrons on the ether oxygen atom attacks a proton (H⁺) from the acidic medium.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbon atom of the phenyl ring attached to the protonated ether oxygen.

Cleavage of the C-O Bond: The carbon-oxygen bond of the ether linkage breaks, leading to the departure of the quinoline moiety as a leaving group.

Deprotonation: The resulting protonated phenol (B47542) intermediate loses a proton to form the stable 4-Amino-3-chlorophenol.

Research has indicated that under acidic conditions (e.g., 2 N hydrochloric acid at 60°C for 30 minutes), a noticeable degradation of Lenvatinib occurs, with the formation of multiple degradation products. smolecule.com

Table 1: Lenvatinib Degradation under Acidic Hydrolysis

Stress ConditionDurationTemperatureDegradation (%)Reference
2 N HCl30 min60°CApprox. 4.25 smolecule.com

Similar to acidic conditions, Lenvatinib also undergoes degradation in basic environments. researchgate.netsmolecule.com The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbon atom of the phenyl ring attached to the ether oxygen. This leads to the cleavage of the ether bond.

Proposed Mechanism for Basic Hydrolysis:

Nucleophilic Attack by Hydroxide Ion: A hydroxide ion directly attacks the electrophilic carbon atom of the phenyl ring bonded to the ether oxygen.

Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate is formed.

Cleavage of the C-O Bond: The carbon-oxygen bond of the ether linkage cleaves, with the quinoline moiety acting as a leaving group.

Protonation: The resulting phenoxide ion is protonated by a water molecule in the medium to yield 4-Amino-3-chlorophenol.

Studies have reported comparable degradation of Lenvatinib under basic conditions (e.g., 2 N sodium hydroxide at 60°C for 30 minutes) to that observed under acidic stress. smolecule.com

Table 2: Lenvatinib Degradation under Basic Hydrolysis

Stress ConditionDurationTemperatureDegradation (%)Reference
2 N NaOH30 min60°CApprox. 4.29 smolecule.com

Oxidative conditions can also lead to the degradation of Lenvatinib. While the primary oxidative metabolites are often N-oxides and desmethylated forms, cleavage of the ether linkage can also occur. nih.gov The mechanism of oxidative degradation leading to this compound likely involves the formation of radical intermediates. Oxidizing agents, such as hydrogen peroxide, can generate hydroxyl radicals which can attack the aromatic rings or the ether linkage.

Proposed Mechanism for Oxidative Degradation:

Generation of Oxidizing Species: The oxidizing agent (e.g., H₂O₂) generates highly reactive species like hydroxyl radicals (•OH).

Radical Attack: The hydroxyl radical can attack the ether linkage or the adjacent aromatic rings.

Bond Cleavage: This attack can lead to a series of reactions resulting in the cleavage of the C-O-C bond, ultimately forming 4-Amino-3-chlorophenol.

Table 3: Lenvatinib Degradation under Oxidative Conditions

Stress ConditionDurationTemperatureDegradation NotedReference
20% H₂O₂30 min60°CYes researchgate.net

Photostability studies are essential to determine the effect of light on the stability of a drug substance. While some reports suggest that Lenvatinib is relatively stable under photolytic conditions, the potential for photodegradation exists. researchgate.neteuropa.eu The absorption of UV or visible light can excite the molecule to a higher energy state, making it more reactive. This can lead to various photochemical reactions, including the cleavage of chemical bonds. The formation of this compound under photolytic stress would likely involve the photo-cleavage of the diaryl ether bond.

Proposed Mechanism for Photolytic Degradation:

Photoexcitation: The Lenvatinib molecule absorbs photons, leading to an excited electronic state.

Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a more stable triplet state.

Homolytic Cleavage: The excited molecule may undergo homolytic cleavage of the ether bond, generating radical intermediates.

Product Formation: These radicals can then react with the solvent or other molecules to form stable products, including 4-Amino-3-chlorophenol.

While significant degradation under photolytic conditions has not always been reported, it remains a potential pathway for the formation of impurities. researchgate.neteuropa.eu

Table 4: Lenvatinib Stability under Photolytic Conditions

Stress ConditionDurationObservationReference
UV chamber7 daysStable researchgate.net
ICH photostability conditions-No degradation products observed europa.eu

Thermal stress can provide the energy required to overcome the activation barrier for the degradation of Lenvatinib. The formation of this compound under thermal stress is likely due to the thermolytic cleavage of the ether bond. The kinetics of this degradation can be studied to understand the rate at which the impurity is formed at different temperatures.

Proposed Mechanism for Thermal Degradation:

Thermal Energy Input: Increased temperature provides the necessary energy for the molecule to reach a transition state.

Bond Cleavage: The ether bond, being a relatively weaker point in the molecule compared to C-C bonds within the aromatic rings, can undergo cleavage at elevated temperatures. This can occur through either a homolytic or heterolytic pathway, depending on the specific conditions.

Product Formation: The resulting reactive intermediates rearrange or react with other species to form stable degradation products, including 4-Amino-3-chlorophenol.

Forced degradation studies have been conducted under thermal stress (e.g., 105°C for 6 hours), indicating the potential for degradation, although in some cases, the drug has been found to be relatively stable under these conditions. researchgate.net An assessment report by the European Medicines Agency noted that a genotoxic impurity, which is also a synthetic intermediate, was found to increase in the active substance due to heat stress. europa.eu

Table 5: Lenvatinib Stability under Thermal Conditions

Stress ConditionDurationObservationReference
105°C6 hoursStable researchgate.net
60°C-Increase in a genotoxic impurity europa.eu

Environmental Factors Influencing Degradation

Environmental conditions play a significant role in the chemical stability of Lenvatinib. Exposure to elevated temperature, moisture, and light can initiate and accelerate degradation reactions, leading to the formation of various impurities. While Lenvatinib is considered relatively stable under recommended storage conditions, specific environmental stressors can induce its breakdown. tga.gov.auresearchgate.net

The effect of temperature on the stability of Lenvatinib has been evaluated in several studies. In solid-state stress testing, Lenvatinib mesylate has been subjected to high temperatures to identify potential degradation products. One study noted that a genotoxic impurity, which is also a synthetic intermediate, was found to increase when the drug substance was subjected to heat stress. europa.eu

Forced degradation studies often employ aggressive conditions to predict long-term stability. For instance, Lenvatinib has been exposed to a dry heat condition of 105°C for 6 hours. innovareacademics.inresearchgate.net Another study performed thermal stress testing at 60°C. europa.eu While some research indicates that Lenvatinib shows comparative stability under thermal stress compared to hydrolytic conditions, the application of heat can still lead to measurable degradation. researchgate.netinnovareacademics.in The formation of this compound under such conditions would likely result from the acceleration of chemical reactions such as oxidation or hydrolysis of susceptible functional groups within the Lenvatinib molecule.

Table 1: Summary of Temperature-Induced Degradation Studies on Lenvatinib

Stress ConditionDurationObservationsReference
105°C (Dry Heat)6 hoursDegradation was observed and quantified. innovareacademics.inresearchgate.net
60°CNot SpecifiedA genotoxic impurity was found to increase. europa.eu
Thermal StressNot SpecifiedShowed comparative stability versus hydrolysis. researchgate.net

The presence of moisture is a critical factor that can influence the degradation of many pharmaceutical compounds, often through hydrolysis. For Lenvatinib, official reports from regulatory agencies suggest that the active substance is non-hygroscopic and stable under accelerated storage conditions of 30°C and 75% relative humidity (RH). tga.gov.aueuropa.eu The bulk drug product has been shown to be stable for 24 months under these conditions. tga.gov.au

However, it is also acknowledged that Lenvatinib in pharmaceutical formulations can be susceptible to decomposition under humid and warm storage conditions. google.com This suggests that while the drug substance itself is robust, the formulated product may be more sensitive. Forced degradation studies have been performed under various humidity stress conditions to probe these potential vulnerabilities. researchgate.net Hydrolytic degradation is a primary concern, as functional groups within the Lenvatinib structure, such as the amide and ureido moieties, could be susceptible to cleavage in the presence of water. researchgate.net The formation of this compound via this pathway would involve the chemical breakdown of the parent molecule facilitated by water.

Table 2: Summary of Humidity-Induced Degradation Studies on Lenvatinib

Stress ConditionDurationObservationsReference
30°C / 75% RH24 monthsBulk product found to be suitably stable. tga.gov.au
30°C / 75% RHNot SpecifiedNo degradation products were observed in stress testing of the active substance. europa.eu
Humid ConditionsNot SpecifiedLenvatinib in formulations can decompose. google.com

In line with comprehensive stability testing protocols, forced degradation studies under photolytic conditions have also been conducted. bookpi.orgchromatographyonline.comscispace.com These studies have exposed both solid-state and solution samples of Lenvatinib to light, including placing the drug in a UV chamber for up to seven days. innovareacademics.inresearchgate.netresearchgate.net Despite the inherent stability suggested by regulatory reports, these stress tests are designed to identify any potential for photodegradation, which could lead to the formation of impurities like this compound. Such degradation would typically involve photochemical reactions initiated by the absorption of light energy. However, multiple studies have concluded that the drug is stable under photolytic stress. researchgate.netresearchgate.net

Table 3: Summary of Light-Induced Degradation Studies on Lenvatinib

Stress ConditionDurationObservationsReference
ICH Photostability ConditionsNot SpecifiedActive substance considered photostable; no degradation products observed. europa.eu
Light ExposureNot SpecifiedDirectly exposed drug product was unaffected. tga.gov.au
UV Chamber7 daysSample remained stable. innovareacademics.inresearchgate.net
Photolytic StressNot SpecifiedShowed comparative stability versus hydrolysis. researchgate.net

Iv. Analytical Methodologies for Detection and Quantification of Lenvatinib Impurity 7

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and analyzing Lenvatinib and its related substances. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for non-volatile impurities like Impurity 7, while Gas Chromatography (GC) has applications for volatile impurities and residual solvents. europa.eu

The development of a stability-indicating HPLC method is crucial for separating Impurity 7 from the Lenvatinib API and other potential degradation products. chromatographyonline.com Method development involves the systematic optimization of several key chromatographic parameters to achieve the desired separation and sensitivity. This process is often guided by Quality by Design (QbD) principles to ensure the method is robust. chromatographyonline.com

The choice of the stationary phase, or column, is fundamental to achieving successful chromatographic separation. For the analysis of Lenvatinib and its impurities, reversed-phase columns are predominantly used. C18 (octadecylsilane) columns are the most common choice due to their versatility and effectiveness in separating compounds of moderate polarity. chromatographyonline.com C8 columns are also utilized. researchgate.net The selection is based on achieving optimal resolution between the main component and all known impurities. google.com

Various studies on Lenvatinib analysis have employed different C18 and C8 columns, highlighting the importance of screening stationary phases to find the most suitable one for a specific set of impurities. chromatographyonline.comresearchgate.netresearchgate.netajptr.com

Table 1: Examples of Stationary Phases Used in Lenvatinib Analysis

Column Type Dimensions Particle Size Reference
YMC C18 150 mm x 4.6 mm 5 µm researchgate.net
Shimadzu C18 250 mm x 4.6 mm 5 µm chromatographyonline.com
ODC Column 250 mm x 4.6 mm 5 µm ajptr.com
Thermosil C18 150 mm x 4.5 mm 5 µm pharmajournal.net
UPLC HSS C18 100 mm x 2.1 mm 1.8 µm researchgate.net
HiQSil C8 250 mm x 4.6 mm 5 µm researchgate.net

The mobile phase composition is a critical factor that dictates the retention and elution of analytes. It typically consists of an aqueous component (often a buffer) and an organic modifier. For Lenvatinib impurity analysis, common organic modifiers include acetonitrile (B52724) and methanol. chromatographyonline.comgoogle.comresearchgate.net The aqueous phase often contains buffers like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) to control the pH, which is crucial for the ionization state and retention of acidic or basic analytes. chromatographyonline.comgoogle.com The pH of the mobile phase is optimized, with reported values ranging from 3.5 to 6.5, to ensure good peak shape and resolution. chromatographyonline.comgoogle.com

While isocratic elution (constant mobile phase composition) is used in some methods, gradient elution (where the mobile phase composition is changed over time) is often necessary to separate a complex mixture of impurities with varying polarities in a single run. chromatographyonline.comresearchgate.netiajps.com

Table 2: Examples of Mobile Phase Compositions for Lenvatinib Analysis

Organic Phase Aqueous Phase Ratio (v/v) pH Reference
Methanol Water 70:30 N/A researchgate.net
Acetonitrile 10 mM Ammonium Acetate 39:61 3.5 chromatographyonline.com
Acetonitrile 0.5M Ammonium Acetate 10:90 N/A ajptr.com
Methanol Water 65:35 N/A pharmajournal.net
Acetonitrile 0.1% Orthophosphoric Acid 50:50 N/A researchgate.net
Methanol Ammonium Acetate Buffer 30:70 3.5 researchgate.net

The flow rate of the mobile phase and the column temperature are adjusted to optimize analysis time and separation efficiency. A higher flow rate can reduce run time but may lead to increased back pressure and decreased resolution. Conversely, a lower flow rate can improve separation but lengthens the analysis. Reported flow rates for Lenvatinib analysis typically range from 0.3 mL/min to 1.0 mL/min. chromatographyonline.comgoogle.comajptr.com

Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and peak shapes. Maintaining a constant and optimized temperature, often between 25 °C and 35 °C, is essential for reproducibility. researchgate.netgoogle.compharmajournal.net

Table 3: Optimized Flow Rate and Temperature in Lenvatinib HPLC Methods

Parameter Value Reference
Flow Rate 0.6 mL/min researchgate.net
Flow Rate 0.8 mL/min chromatographyonline.com
Flow Rate 1.0 mL/min ajptr.com
Flow Rate 0.3 - 0.5 mL/min (preferred) google.com
Temperature Ambient researchgate.net
Temperature 30 °C researchgate.net
Temperature 35 °C pharmajournal.net
Temperature 25 °C - 35 °C (preferred) google.com

The selection of an appropriate detection wavelength is vital for achieving high sensitivity for all relevant impurities. A UV-Visible spectrophotometric detector, particularly a Photo Diode Array (PDA) detector, is commonly used. A PDA detector allows for the acquisition of the entire UV spectrum for each peak, which helps in peak identification and purity assessment. researchgate.net The detection wavelength is chosen based on the UV absorbance maxima of Lenvatinib and its impurities. For Lenvatinib, wavelengths between 240 nm and 265 nm are frequently reported. chromatographyonline.comresearchgate.netpharmajournal.net However, different wavelengths might be optimal for specific impurities.

Table 4: Detection Wavelengths Used in Lenvatinib HPLC Analysis

Wavelength Detector Type Reference
240 nm PDA researchgate.net
245 nm UV chromatographyonline.com
367 nm PDA ajptr.com
265 nm UV pharmajournal.net
301 nm UV researchgate.net

While HPLC is the primary technique for analyzing non-volatile impurities like Lenvatinib Impurity 7, Gas Chromatography (GC) is the standard method for the determination of residual solvents in the Lenvatinib mesylate drug substance. europa.euunimi.it Residual solvents are organic volatile chemicals used during the synthesis process and must be controlled within strict limits.

Furthermore, GC can be employed for the analysis of certain genotoxic impurities, which may require a derivatization step to increase their volatility and thermal stability for GC analysis. patsnap.com For instance, a method has been developed to detect methanesulfonate (B1217627) genotoxic impurities in Lenvatinib mesylate by GC following derivatization. patsnap.com Although this compound (4-amino-3-chlorophenol) is a phenolic compound and could potentially be analyzed by GC, this would likely require a derivatization step. The existing literature predominantly focuses on HPLC for its direct analysis, indicating that GC is not the conventional method for this specific impurity.

High-Performance Liquid Chromatography (HPLC) Method Development

Method Validation for Impurity Quantification

Method validation provides documented evidence that an analytical procedure is suitable for its intended use. For this compound, this involves a series of tests to confirm the method's performance characteristics. scispace.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API (Lenvatinib), other impurities, or placebo components. To establish specificity for this compound, a common approach involves comparing the chromatograms of a blank solvent, a placebo sample, a solution containing only this compound, a solution of the Lenvatinib API, and a mixed solution spiked with this compound and other known related substances.

The assessment confirms that the peak corresponding to this compound is free from interference at its specific retention time. researchgate.net Peak purity analysis, often performed using a Photodiode Array (PDA) detector, is also employed to confirm that the chromatographic peak for Impurity 7 is spectrally homogeneous and not co-eluting with other substances.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method. This is determined by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The results (e.g., peak area) are then plotted against the corresponding concentrations, and a linear regression analysis is performed. researchgate.net A typical calibration curve for this compound would be prepared across a range that covers the expected levels of the impurity, often from the reporting threshold up to 150% of the specified limit. The correlation coefficient (r²), y-intercept, and slope of the regression line are key indicators of linearity. iajps.com

Table 1: Illustrative Linearity Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 1,520
0.5 7,490
1.0 15,110
1.5 22,650
2.0 30,050
2.5 37,600
Correlation Coefficient (r²) 0.9997

| Regression Equation | y = 15025x - 15 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable levels of precision and accuracy. jocpr.com These limits are crucial for quantifying trace-level impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. jocpr.comiajps.com

LOD: Calculated as (3.3 × σ) / S

LOQ: Calculated as (10 × σ) / S

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

For this compound, typical values might be in the sub-µg/mL range, ensuring that even trace amounts can be reliably quantified. For instance, a validated method could yield an LOD of 0.04 µg/mL and an LOQ of 0.12 µg/mL. ajptr.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day Precision): Assesses precision over a short interval of time with the same analyst and equipment. This is typically done by analyzing six replicate samples of this compound at a target concentration. iajps.com

Intermediate Precision (Inter-day Precision/Ruggedness): Evaluates the method's performance within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment. pharmaceuticaljournal.net

The precision is expressed as the relative standard deviation (%RSD) of the measurements, with an acceptance criterion typically set at less than 10% for impurity analysis at the limit of quantification.

Table 2: Illustrative Repeatability Data for this compound (n=6)

Replicate Measured Concentration (µg/mL)
1 1.01
2 1.00
3 0.98
4 1.02
5 0.99
6 1.01
Mean 1.00
Standard Deviation 0.015

| %RSD | 1.5% |

Table 3: Illustrative Intermediate Precision Data for this compound

Condition Mean Concentration (µg/mL) (n=6) %RSD
Analyst 1 / Day 1 1.00 1.5%

Accuracy reflects the closeness of the test results to the true value. For impurity quantification, it is typically determined by performing recovery studies. This involves adding known amounts of this compound standard to a sample matrix (such as a solution of the Lenvatinib API) at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). jocpr.com The percentage of the impurity that is recovered by the method is then calculated. The acceptance criteria for recovery are generally in the range of 80-120% for impurity analysis.

Table 4: Illustrative Accuracy (Recovery) Data for this compound

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50% 0.5 0.51 102.0
100% 1.0 0.99 99.0
150% 1.5 1.48 98.7

| Mean Recovery | | | 99.9% |

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpbs.com For an HPLC method, these variations might include changes in mobile phase pH (±0.2 units), mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters are monitored under each condition to ensure they remain within acceptable limits.

Table 5: Illustrative Robustness Study for this compound

Parameter Varied Modification Retention Time (min) Tailing Factor %RSD of Response
Control -- 4.52 1.15 --
Flow Rate +0.1 mL/min 4.10 1.14 0.8%
-0.1 mL/min 5.01 1.16 0.9%
Column Temp. +5 °C 4.45 1.15 0.6%

Reference Standard Preparation and Qualification for this compound

The availability of a highly pure and well-characterized reference standard for this compound, chemically known as 4-Amino-3-chlorophenol (B108459), is fundamental for the accurate detection and quantification of this impurity in Lenvatinib drug substances and products. chemicalbook.comchromatographyonline.com The reference standard serves as a benchmark in various analytical procedures, including method development, validation, and routine quality control testing. chromatographyonline.com The preparation and qualification of this standard must adhere to stringent regulatory guidelines to ensure its suitability for these applications.

The process involves the chemical synthesis of 4-Amino-3-chlorophenol, followed by a comprehensive characterization and qualification to confirm its identity, purity, and stability.

Synthesis of this compound Reference Standard

Several synthetic routes for the preparation of 4-Amino-3-chlorophenol have been reported. One common laboratory-scale synthesis involves the reduction of a nitro-group precursor. A specific example of such a synthesis is the reduction of 3-chloro-4-nitrophenol (B188101). chemicalbook.com

A typical synthesis procedure is as follows:

Starting Material: 3-chloro-4-nitrophenol chemicalbook.com

Reagents: Iron powder and acetic acid in an ethanol (B145695) solvent. chemicalbook.com

Reaction Conditions: The mixture is heated, typically around 80°C, for several hours to facilitate the reduction of the nitro group to an amino group. chemicalbook.com

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is commonly achieved through column chromatography to yield 4-Amino-3-chlorophenol as a solid. chemicalbook.com

Another reported method for the synthesis of 4-Amino-3-chlorophenol utilizes a multi-temperature-zone continuous flow microchannel reactor, which can offer advantages in terms of reaction control and scalability. google.com Alternative synthetic strategies may start from materials like o-chloronitrobenzene or m-chlorophenol. chemicalbook.comchemicalbook.com

Characterization and Purity Assessment

Once synthesized, the 4-Amino-3-chlorophenol reference standard must be rigorously characterized to confirm its chemical structure and assess its purity. This involves the use of multiple analytical techniques to provide orthogonal data. Commercial suppliers of this compound reference standards typically provide a Certificate of Analysis (CoA) that includes data from these characterization studies. chemscene.com Purity levels for commercially available reference standards are generally high, often exceeding 98% or 99%. chemscene.comtcichemicals.com

Key analytical techniques used for characterization and purity evaluation include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure and confirm the identity of the compound.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of 4-Amino-3-chlorophenol. google.com

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the reference standard. A validated, stability-indicating HPLC method is crucial for separating the main component from any process-related impurities or degradation products. scispace.comresearchgate.net

Gas Chromatography (GC): In some cases, GC can be used to determine the purity of the reference standard, with reported purities often greater than 98.0%. tcichemicals.com

The table below summarizes typical chromatographic conditions that can be adapted for the purity assessment of the 4-Amino-3-chlorophenol reference standard, based on methods developed for Lenvatinib and its impurities.

ParameterHPLC Method 1UPLC Method 2
Column Shimadzu C18 (250 mm x 4.6 mm, 5 µm) researchgate.netHSS C18 (100 mm x 2.1 mm, 1.8 µm) scispace.com
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate (pH 3.5) (39:61, v/v) researchgate.net0.1% Ortho-phosphoric acid: Acetonitrile (50:50, v/v) scispace.com
Flow Rate 0.8 mL/min researchgate.net0.3 mL/min scispace.com
Detection 245 nm researchgate.net240 nm scispace.com
Column Temp. Ambient30°C scispace.com

Stability Evaluation

The qualification of a reference standard must include a stability study to determine the appropriate storage conditions and re-test date. This is often performed using a stability-indicating analytical method, typically an HPLC or UPLC method capable of separating the main peak from any degradants that may form over time. chromatographyonline.comscispace.comresearchgate.net

Forced degradation studies are conducted to understand the degradation pathways of the impurity under various stress conditions. These studies involve exposing the 4-Amino-3-chlorophenol reference standard to conditions such as:

Acidic hydrolysis

Basic hydrolysis

Oxidative degradation

Thermal stress

Photolytic stress scispace.comresearchgate.net

The results from these studies help to establish the stability profile of the reference standard and ensure that its purity remains within acceptable limits throughout its shelf life. The stability data underpins the reliability of the reference standard for quantitative analysis. chromatographyonline.com

V. Strategies for Control and Mitigation of Lenvatinib Impurity 7

Process Optimization in Lenvatinib Synthesis

Process optimization is a cornerstone of modern pharmaceutical manufacturing, aimed at maximizing yield and purity while ensuring process robustness and reproducibility. In the context of Lenvatinib, this involves a deep understanding of the reaction mechanisms that lead to the formation of Impurity 7 and implementing strategies to minimize its presence.

The quality of starting materials and reagents is a fundamental determinant of the impurity profile of the final API. For the synthesis of Lenvatinib, stringent specifications for all raw materials are necessary to limit the introduction of substances that could either be Impurity 7 precursors or catalyze its formation.

Key raw materials in the synthesis of Lenvatinib include 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) and 4-(4-amino-3-chlorophenoxy)-N-cyclopropyl-pyridine-2-carboxamide. The quality of these materials is assured through a comprehensive testing regime.

Table 1: Illustrative Raw Material Specifications

ParameterSpecification for 4-chloro-7-methoxyquinoline-6-carboxamideSpecification for 4-(4-amino-3-chlorophenoxy)-N-cyclopropyl-pyridine-2-carboxamide
Appearance White to off-white crystalline powderPale yellow to light brown solid
Identification (IR, NMR) Conforms to reference standardConforms to reference standard
Purity (HPLC) Not less than 99.5%Not less than 99.0%
Related Substances (HPLC) Individual unknown impurity: ≤ 0.10%Total impurities: ≤ 0.50%Individual unknown impurity: ≤ 0.15%Total impurities: ≤ 1.0%
Water Content (Karl Fischer) Not more than 0.5%Not more than 0.5%
Residual Solvents (GC) Meets ICH Q3C limitsMeets ICH Q3C limits

This table is for illustrative purposes and represents typical specifications in the pharmaceutical industry.

The conditions under which a chemical reaction is performed have a profound impact on the formation of by-products. For Lenvatinib synthesis, the coupling reaction is a critical step where the formation of Impurity 7 can be significantly influenced.

The precise control of the molar ratios of reactants is essential. An excess of one reactant can lead to side reactions, increasing the levels of specific impurities. Research into the Lenvatinib synthesis pathway has established optimal stoichiometric ratios to maximize the yield of the desired product while keeping the formation of Impurity 7 to a minimum.

The choice of solvent is critical as it can affect reaction rates, selectivity, and the solubility of reactants, products, and impurities. For the synthesis of Lenvatinib, polar aprotic solvents are often employed. The purity of the solvent is also a key factor, as impurities within the solvent can participate in side reactions.

Table 2: Impact of Solvent on Impurity 7 Formation (Illustrative Data)

SolventDielectric Constant (20°C)Impurity 7 Level (%)
Dimethylformamide (DMF) 36.70.25
Dimethyl Sulfoxide (DMSO) 46.70.18
N-Methyl-2-pyrrolidone (NMP) 32.20.32
Acetonitrile (B52724) 37.50.45

This illustrative data suggests that DMSO may be a more favorable solvent for minimizing Impurity 7.

Temperature is a critical parameter in chemical synthesis. Higher temperatures can increase reaction rates but may also accelerate the formation of degradation products and impurities. The synthesis of Lenvatinib is conducted under carefully controlled temperature profiles to ensure the reaction proceeds to completion without significant impurity formation. While many syntheses are performed at atmospheric pressure, in some cases, conducting reactions under inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to impurities.

In a multi-step synthesis, the purification of intermediate compounds is a powerful strategy to prevent the carry-over of impurities into the final API. For Lenvatinib, intermediates may undergo purification steps such as crystallization, chromatography, or extraction to remove precursors of Impurity 7.

Crystallization is a particularly effective method for purifying solid intermediates. The process is optimized by selecting an appropriate solvent system and controlling the cooling rate to achieve high purity and yield.

Intermediate Purification Strategies

Crystallization Techniques for Enhanced Purity

Crystallization is a powerful purification technique in pharmaceutical manufacturing, capable of selectively isolating the desired API from a solution, thereby purging unwanted impurities. nih.govsyrris.com The effectiveness of this process is highly dependent on parameters like solvent choice, temperature, and agitation rate. nih.govsyrris.com

Solvent/Antisolvent Crystallization: This is a widely used method where the crude Lenvatinib is dissolved in a suitable solvent, and then an antisolvent (in which the API is poorly soluble) is added. syrris.comnumberanalytics.com This induces crystallization, and by carefully controlling the addition rate and temperature, the process can be optimized to exclude impurities like Lenvatinib Impurity 7 from the crystal lattice. Research into structurally similar compounds shows that a combination of a good solvent (e.g., Dimethyl Sulfoxide) and an antisolvent (e.g., Methanol or Ethanol) can significantly improve purity.

Slurry Crystallization: In this technique, the impure solid is suspended in a solvent system where it has slight solubility. acs.org Over time, through a process of dissolution and recrystallization, the API molecules arrange into a more stable and purer crystal form, leaving impurities in the solution. This method can be particularly effective for removing impurities that adhere to the crystal surface. acs.org

Below is a table illustrating hypothetical research findings on the impact of different solvent systems on the reduction of this compound.

Solvent System (Solvent:Antisolvent Ratio)Initial Impurity 7 Level (%)Final Impurity 7 Level (%)Purity Enhancement (%)
DMSO:Methanol (1:3)1.20.0893.3
DMAc:Ethanol (B145695) (1:4)1.20.1587.5
NMP:Isopropanol (1:5)1.20.1190.8
DMSO:Water (1:2)1.20.2579.2

This table contains illustrative data based on common pharmaceutical development findings.

Chromatographic Purification at Intermediate Stages

For impurities that are structurally very similar to the API, crystallization alone may not be sufficient. In such cases, chromatographic techniques are employed at intermediate stages of the synthesis to ensure high purity of the precursors before the final steps. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique capable of separating compounds with very similar chemical structures. While it is a costly and resource-intensive method, it is highly effective for removing stubborn impurities. By optimizing the stationary phase (e.g., C18) and the mobile phase composition, a high degree of separation between Lenvatinib and Impurity 7 can be achieved. sjf.edu

Affinity Chromatography: For kinase inhibitors like Lenvatinib, affinity chromatography presents a highly specific purification method. nih.govresearchgate.net This technique uses a stationary phase with a ligand that has a specific binding affinity for the target molecule. nih.gov Kinase inhibitors can be purified by immobilizing a molecule that mimics their biological target (like an ATP-analog) on the chromatography resin. uit.no This allows Lenvatinib to bind to the column while impurities like Impurity 7, which may lack the specific binding characteristics, are washed away. springernature.com

The following table demonstrates the potential effectiveness of different chromatographic methods in reducing this compound at an intermediate stage.

Chromatographic MethodStationary PhaseMobile Phase GradientImpurity 7 Reduction (%)
Preparative Reverse-Phase HPLCC18 SilicaAcetonitrile/Water with 0.1% Formic Acid95.2
Normal-Phase ChromatographySilica GelHexane/Ethyl Acetate (B1210297)88.5
Affinity ChromatographyImmobilized ATP-analogpH and Salt Gradient Elution99.1
Ion-Exchange ChromatographyStrong Cation ExchangeSalt Concentration Gradient75.0

This table contains illustrative data based on established principles of chromatographic separation.

Formulation Approaches for Stability Enhancement

Once a pure API is obtained, the focus shifts to creating a stable pharmaceutical formulation that prevents the degradation of Lenvatinib and the formation of new impurities over the product's shelf life. google.com Factors such as temperature, pH, and light can contribute to impurity formation during storage. daicelpharmastandards.com

Excipient Compatibility Studies

Excipients, while often considered inert, can interact with the API, potentially leading to degradation. sjf.edupharmapproach.com Therefore, comprehensive compatibility studies are essential. crystalpharmatech.com These studies typically involve mixing the API with individual excipients and storing the blends under accelerated stability conditions (e.g., high temperature and humidity). sjf.edu Analytical techniques like HPLC are then used to detect any increase in impurities. sjf.edu For Lenvatinib, it is crucial to avoid excipients with reactive moieties, such as aldehydes or peroxides, which can be present as trace impurities in common excipients like povidone or lactose. nih.gov

The table below shows hypothetical results from an excipient compatibility study for Lenvatinib.

ExcipientConditionStorage Duration (Weeks)This compound (%)Appearance
Microcrystalline Cellulose40°C / 75% RH4< 0.05No Change
Lactose Monohydrate40°C / 75% RH40.18Slight Discoloration
Croscarmellose Sodium40°C / 75% RH4< 0.05No Change
Povidone K3040°C / 75% RH40.22Browning
Magnesium Stearate40°C / 75% RH4< 0.05No Change

This table contains illustrative data based on typical excipient compatibility screening.

Impact of pH Modifiers and Buffering Agents

The stability of Lenvatinib is known to be pH-dependent. fda.gov Hydrolysis and other degradation pathways can be accelerated or inhibited by the pH of the microenvironment within the dosage form. google.com The use of alkalizing agents or buffering systems can help maintain an optimal pH, enhancing stability. google.com For instance, studies have shown that for Lenvatinib, using alkaline excipients with a pH above 8 can reduce degradation. google.com Nanoparticle formulations of Lenvatinib have also demonstrated pH-responsive release, indicating the molecule's sensitivity to pH. nih.govrsc.org

The following table illustrates the effect of different pH modifiers on the formation of this compound in a solid dosage form under stress conditions.

pH ModifierpH of 1% Aqueous SlurryImpurity 7 Formation after 4 Weeks at 50°C (%)
None (Control)5.50.45
Calcium Carbonate9.40.08
Meglumine10.50.06
Citric Acid Monohydrate2.21.35
Sodium Bicarbonate8.30.12

This table contains illustrative data based on the principles of pH-dependent drug stability.

Packaging Material Influence on Impurity Generation

The primary packaging is the last line of defense for protecting the drug product from environmental factors like moisture, oxygen, and light. bormiolipharma.com Inadequate packaging can lead to the degradation of the API and the formation of impurities. chromatographyonline.com For a molecule like Lenvatinib, which is susceptible to degradation under humid conditions, high-barrier packaging materials are essential. google.com This can include aluminum/aluminum blisters or high-density polyethylene (B3416737) (HDPE) bottles with desiccants. Furthermore, interactions between the drug product and the packaging material itself (leachables) must be evaluated to ensure no new impurities are introduced into the product. bormiolipharma.comchromatographyonline.com

The table below compares the generation of this compound in different packaging configurations when stored under accelerated conditions.

Primary PackagingStorage ConditionStorage Duration (Months)This compound (%)
HDPE Bottle with Desiccant40°C / 75% RH60.11
HDPE Bottle without Desiccant40°C / 75% RH60.48
PVC/Aluminum Blister40°C / 75% RH60.35
Aluminum/Aluminum Blister40°C / 75% RH60.09
Amber Glass Bottle40°C / 75% RH60.14

This table contains illustrative data based on common outcomes from pharmaceutical packaging studies.

Vi. Regulatory Framework and Quality Standards for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities

The ICH has developed a series of guidelines that provide a scientific and risk-based approach to the control of impurities. These guidelines are followed by regulatory authorities in Europe, Japan, the United States, and other regions.

The ICH Q3A guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.orgyoutube.com Organic impurities can arise from the manufacturing process or storage of the drug substance and include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.org Inorganic impurities are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, and other residual metals. ich.org

The guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. medcraveonline.com These thresholds are crucial for determining the level of scrutiny an impurity must undergo.

Reporting Threshold: The level at which an impurity must be reported in the drug substance specification. youtube.com

Identification Threshold: The level at which the structure of an impurity must be determined. youtube.com

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. youtube.com

Table 1: Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances (ICH Q3A)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) Guideline medcraveonline.com

The ICH Q3D guideline establishes a framework for the control of elemental impurities in new drug products. europa.eu Elemental impurities are traces of metals that can be present in finished drug products, originating from intentionally added catalysts, raw materials, manufacturing equipment, or container closure systems. the-force.org This guideline uses a risk-based approach to assess and control the presence of these impurities. ich.org

The guideline classifies elemental impurities into three classes based on their toxicity and likelihood of occurrence in the drug product:

Class 1: Elements such as As, Cd, Hg, and Pb are human toxicants with limited or no use in the manufacture of pharmaceuticals.

Class 2: Elements are generally considered as route-dependent human toxicants. This class is further subdivided into 2A and 2B based on their relative natural abundance.

Class 3: Elements have relatively low toxicity by the oral route of administration. ich.org

For each elemental impurity of concern, a Permitted Daily Exposure (PDE) is established based on toxicological data. westpharma.com The control of elemental impurities is then managed through a risk assessment process that considers the potential sources of the impurities and the manufacturing process of the drug product. ich.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit their potential carcinogenic risk. europa.euich.org These impurities have the potential to directly cause DNA damage, leading to mutations that could result in cancer. raps.org The guideline outlines a risk-based approach to identify, categorize, qualify, and control such impurities. ich.org

A key aspect of ICH M7 is the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for any unstudied chemical that is not expected to pose a significant risk of carcinogenicity or other toxic effects. For most mutagenic impurities, a TTC of 1.5 µ g/day is considered acceptable for lifetime exposure.

The guideline recommends a tiered approach for the assessment of mutagenic impurities:

Hazard Assessment: An initial analysis of the chemical structure of the impurity to identify any structural alerts for mutagenicity.

(Q)SAR Prediction: The use of quantitative structure-activity relationship software to predict the outcome of a bacterial mutagenicity assay.

Bacterial Mutagenicity Assay (Ames test): If structural alerts are present or (Q)SAR predictions are positive, an Ames test is typically conducted to determine if the impurity is mutagenic.

Based on the outcome of this assessment, impurities are classified, and appropriate control strategies are implemented. ich.org

Impurity Reporting, Identification, and Qualification Thresholds

As outlined in the ICH Q3A and Q3B guidelines, the thresholds for reporting, identification, and qualification are fundamental to the regulatory control of impurities. medcraveonline.comeuropa.eu These thresholds are based on the maximum daily dose of the drug, with lower thresholds for drugs administered at higher doses. medcraveonline.com

Reporting Threshold: Any impurity present at a level above this threshold must be reported in the drug substance or drug product documentation. europa.eu

Identification Threshold: If an impurity is present at a level exceeding this threshold, its chemical structure must be elucidated. europa.eu

Qualification Threshold: When an impurity is present above this threshold, its safety must be demonstrated through appropriate toxicological studies or by providing evidence that it is a significant metabolite in humans or animals. europa.eueuropa.eu

The decision tree provided in the ICH guidelines helps to determine the necessary course of action when an impurity exceeds these thresholds. medcraveonline.com

Justification of Acceptance Criteria for Lenvatinib Impurity 7

The establishment of acceptance criteria for a specific impurity, such as this compound (4-Amino-3-chlorophenol), is a critical step in ensuring the quality and safety of the Lenvatinib drug substance. fda.gov The justification for these criteria is based on a comprehensive evaluation of data from various sources, including batch analysis, stability studies, and toxicological assessments. pharmtech.com

The acceptance criteria for this compound would be established based on the principles outlined in the ICH guidelines. Given that Lenvatinib is administered at a maximum daily dose of 24 mg, the thresholds from ICH Q3A would apply.

A rationale for the acceptance criteria for this compound would need to consider the following:

Origin of the Impurity: Whether it is a starting material, an intermediate, a by-product of the synthesis, or a degradation product.

Process Capability: The level of the impurity that can be consistently achieved by the manufacturing process. pharmtech.com

Batch Data: The levels of the impurity observed in batches of Lenvatinib used in clinical and safety studies. fda.gov

Stability Studies: The potential for the impurity to form or increase during storage of the drug substance.

Toxicological Data: An assessment of the potential toxicity of the impurity. If the impurity is present at a level above the qualification threshold, dedicated safety studies may be required. pda.org

For an impurity like this compound, which has a known chemical structure, a thorough literature search for existing toxicological data would be the first step. If sufficient data is not available and the impurity level exceeds the qualification threshold, further studies, including genotoxicity testing, would be necessary. pda.org

Impurity Profiling and Risk Assessment in Pharmaceutical Development

Impurity profiling is the systematic process of identifying and characterizing all potential and actual impurities in a drug substance and drug product. synthinkchemicals.com It is an essential component of pharmaceutical development and quality control, ensuring the safety, efficacy, and purity of the final product. synthinkchemicals.com The process involves the use of various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect, identify, and quantify impurities.

A comprehensive impurity profile provides a detailed understanding of the impurities that may be present in the drug substance and their potential sources. globalpharmatek.com This information is then used to conduct a risk assessment to evaluate the potential impact of these impurities on the quality and safety of the drug product. synthinkchemicals.com

The risk assessment for impurities in Lenvatinib, including this compound, would involve:

Identification of Potential Impurities: A thorough evaluation of the synthetic route, raw materials, and manufacturing process to identify all potential impurities. baertschiconsulting.com

Characterization of Impurities: The structural elucidation of any unknown impurities that are present above the identification threshold.

Safety Assessment: An evaluation of the toxicological risks associated with each impurity, particularly those that are mutagenic or have other specific toxicities.

Control Strategy Development: The implementation of appropriate controls in the manufacturing process to ensure that impurities are consistently maintained at or below their acceptance criteria. baertschiconsulting.com

Table 2: Hypothetical Risk Assessment for this compound

Risk Factor Assessment for this compound Mitigation Strategy
Source Potential by-product from the synthesis of a key intermediate.Optimize reaction conditions to minimize its formation. Implement in-process controls.
Toxicity Limited publicly available data. Potential for unknown toxicity.Conduct a thorough literature review. If necessary, perform in silico toxicity predictions and in vitro genotoxicity assays.
Level in Drug Substance To be determined through analytical method development and validation.Set a stringent acceptance criterion based on ICH thresholds and process capability.
Impact on Stability Unknown if it is a degradation product or contributes to degradation.Monitor its levels in stability studies under various conditions.

This systematic approach to impurity profiling and risk assessment is crucial for the development of a robust control strategy that ensures the quality and safety of Lenvatinib throughout its lifecycle. baertschiconsulting.com

Vii. Advanced Research Directions in Lenvatinib Impurity Science

Development of Novel Analytical Technologies for Trace Impurity Analysis

The detection and quantification of trace-level impurities are critical for ensuring the safety and quality of Lenvatinib. While standard High-Performance Liquid Chromatography (HPLC) methods are commonly employed for the analysis of 4-Amino-3-chlorophenol (B108459), advanced techniques are being explored to enhance sensitivity, selectivity, and speed. sielc.com

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement for the trace analysis of Lenvatinib impurities. nih.goveurekaselect.com This technique offers lower detection limits and the ability to confirm the identity of impurities through mass fragmentation patterns. The development of UPLC-MS/MS methods allows for the sensitive quantification of Lenvatinib and its related substances in various matrices, which is crucial for pharmacokinetic and impurity profiling studies. eurekaselect.comresearchgate.net

Furthermore, the development of novel spectrophotometric methods, including zero-order and first-order derivative techniques, provides a simple, sensitive, and cost-effective approach for the estimation of Lenvatinib. ijpsr.comijpsr.com These methods, validated according to International Council for Harmonisation (ICH) guidelines, demonstrate good linearity, precision, and accuracy, making them suitable for routine quality control analysis. ijpsr.comijpsr.com

Analytical TechniquePrincipleApplication for Lenvatinib Impurity 7Key Advantages
UPLC-MS/MS Separation by UPLC followed by mass analysis of parent and fragment ions.Highly sensitive and selective quantification of 4-Amino-3-chlorophenol at trace levels.Low limits of detection and quantification, structural confirmation. nih.goveurekaselect.com
Derivative Spectrophotometry Measurement of the derivative of the absorbance spectrum.Rapid and cost-effective estimation in pharmaceutical dosage forms.Simplicity, speed, and affordability. ijpsr.comijpsr.com
Reverse Phase HPLC Separation based on hydrophobicity.Routine quality control and separation from the parent API and other impurities.Robustness and reliability for routine analysis. sielc.com

In-depth Mechanistic Studies of Impurity Interconversions

Understanding the formation and potential interconversion of impurities is fundamental to controlling them. This compound, 4-Amino-3-chlorophenol, is known to be a raw material in some synthesis routes of Lenvatinib and can also be a degradation product. google.comwipo.intgoogle.com

Forced degradation studies are instrumental in elucidating the pathways through which Lenvatinib might degrade to form Impurity 7. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. It has been observed that Lenvatinib is susceptible to hydrolysis, which can lead to the formation of various degradation products, including potentially 4-Amino-3-chlorophenol. nih.gov

The metabolic pathways of Lenvatinib are also a subject of investigation. While the primary metabolic routes involve oxidation mediated by cytochrome P450 and aldehyde oxidase, understanding all potential degradation and metabolic products is crucial for a complete impurity profile. nih.gov In-depth studies focusing on the specific chemical reactions and conditions that lead to the cleavage of the ether linkage in the Lenvatinib molecule to release 4-Amino-3-chlorophenol are a key area of research.

Predictive Modeling for Impurity Formation and Stability

Predictive modeling is an emerging tool in pharmaceutical development that can forecast impurity formation and degradation over time, thereby aiding in the establishment of appropriate control strategies and shelf-life predictions. For this compound, kinetic modeling of its formation under various stress conditions can provide valuable insights.

By analyzing the rate of formation of 4-Amino-3-chlorophenol at different temperatures, pH levels, and in the presence of various catalysts, kinetic models can be developed. These models can help in identifying the critical process parameters that influence the formation of this impurity during manufacturing and storage. While specific kinetic models for the formation of this compound are not extensively published, the principles of kinetic modeling for similar phenolic compounds are well-established and can be applied. mdpi.comnih.govresearchgate.net

Computational modeling can also be employed to understand the reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations, for example, could be used to investigate the energy barriers for different proposed degradation pathways leading to the formation of 4-Amino-3-chlorophenol, thus providing a theoretical basis for experimental observations.

Green Chemistry Approaches for Impurity Reduction

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance process efficiency. A key focus is the reduction of impurities through the design of cleaner and more sustainable synthetic routes. qingmupharm.com

For Lenvatinib synthesis, green chemistry approaches can be applied to minimize the formation of 4-Amino-3-chlorophenol. This can involve the selection of alternative, less hazardous solvents and reagents, and the optimization of reaction conditions to improve selectivity and reduce side reactions. qingmupharm.com The development of catalytic processes that are highly efficient and generate minimal waste is a central theme in green pharmaceutical synthesis.

Research into alternative synthetic pathways for Lenvatinib that avoid the use of 4-Amino-3-chlorophenol as a starting material or that proceed under conditions where its formation as a byproduct is minimized is an active area of investigation. The goal is to develop a manufacturing process that is not only economically viable but also environmentally sustainable.

Green Chemistry PrincipleApplication in Lenvatinib SynthesisPotential Impact on Impurity 7 Reduction
Waste Prevention Designing synthetic routes with high atom economy.Reduced formation of byproducts, including potential precursors to Impurity 7.
Safer Solvents and Auxiliaries Replacing traditional organic solvents with greener alternatives.Minimizing solvent-induced degradation pathways that could lead to Impurity 7.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Avoiding harsh conditions that might promote the formation of degradation impurities.
Use of Catalysis Employing selective catalysts to direct the reaction towards the desired product.Increased yield of Lenvatinib and reduced formation of all impurities, including Impurity 7.

Application of Process Analytical Technology (PAT) for Real-time Monitoring and Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. process-insights.comnih.gov The application of PAT for monitoring and controlling the formation of this compound in real-time is a significant area of advanced research.

In-situ spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, can be integrated into the manufacturing process to monitor the progress of the reaction and the formation of impurities without the need for sample extraction. nih.gov These techniques provide real-time data that can be used to adjust process parameters to ensure that the level of Impurity 7 remains within acceptable limits.

The development of chemometric models is crucial for interpreting the spectral data and correlating it with the concentration of Lenvatinib and its impurities. These models, once validated, can be used for real-time process control, leading to improved product quality and consistency. The ultimate goal of PAT is to move from a paradigm of testing quality into products to building quality in by design. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.